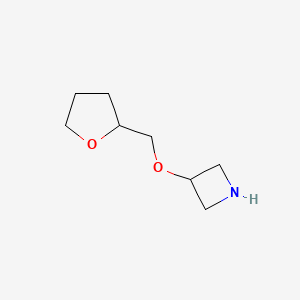

3-(Tetrahydro-2-furanylmethoxy)azetidine

Description

BenchChem offers high-quality 3-(Tetrahydro-2-furanylmethoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tetrahydro-2-furanylmethoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(oxolan-2-ylmethoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCSMDFZRIFWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-((Tetrahydrofuran-2-yl)methoxy)azetidine (CAS 1219948-71-6): A Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine, a unique chemical entity at the intersection of two privileged heterocyclic scaffolds in medicinal chemistry. While specific biological activity for this compound is not yet extensively documented in publicly available literature, its structural motifs—azetidine and tetrahydrofuran—are of significant interest to researchers in drug development. This document will delve into the core properties of this compound, the rationale behind its design, and a prospective analysis of its potential applications, supported by established principles in medicinal chemistry.

Introduction: The Convergence of Privileged Scaffolds

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug discovery.[1][2] Its inherent ring strain and conformational rigidity can confer enhanced metabolic stability, solubility, and target engagement compared to more flexible or larger ring systems.[3][4] Similarly, the tetrahydrofuran motif, a saturated five-membered oxygen-containing heterocycle, is prevalent in a wide array of natural products with diverse biological activities.[5][6] The incorporation of tetrahydrofuran rings can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

3-((Tetrahydrofuran-2-yl)methoxy)azetidine represents a thoughtful combination of these two key structural motifs. This guide will explore the physicochemical properties of this compound and provide a forward-looking perspective on its potential as a building block in the design of next-generation therapeutics.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery workflows.

Core Properties

The fundamental properties of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine are summarized in the table below. This data is essential for solubility testing, formulation development, and reaction setup.

| Property | Value | Source |

| CAS Number | 1219948-71-6 | Generic Supplier Data |

| Molecular Formula | C₈H₁₅NO₂ | [8] |

| Molecular Weight | 157.21 g/mol | [8] |

| IUPAC Name | 3-[(oxolan-2-yl)methoxy]azetidine | [8] |

| Storage Conditions | 2-8°C | [8] |

Synthetic Considerations

A plausible synthetic workflow is outlined below. This diagram illustrates a conceptual pathway and should be adapted based on empirical laboratory findings.

Caption: Conceptual workflow for the synthesis of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine.

Prospective Biological Significance and Therapeutic Potential

The true value of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine lies in its potential as a scaffold for creating novel drug candidates. The azetidine and tetrahydrofuran moieties each contribute unique properties that can be leveraged to address various therapeutic targets.

The Role of the Azetidine Moiety

Azetidines are increasingly recognized as "bioisosteres" of larger, more common heterocyles like piperidine and pyrrolidine.[3] Their inclusion in a molecule can lead to:

-

Improved Metabolic Stability: The strained four-membered ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes.

-

Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Increased Rigidity: The constrained conformation can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.[2]

The Contribution of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a common feature in many natural products with potent biological activities, including anticancer and antimicrobial agents.[5][11] Its presence can influence:

-

Pharmacokinetic Profile: The oxygen atom can participate in hydrogen bonding, affecting a molecule's ADME properties.[7]

-

Target Interactions: The tetrahydrofuran ring can occupy hydrophobic pockets within a protein's binding site, contributing to overall binding affinity.[12]

Hypothetical Signaling Pathway Engagement

Given the prevalence of azetidine and tetrahydrofuran motifs in inhibitors of kinases and other signaling proteins, it is conceivable that derivatives of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine could be designed to modulate key cellular signaling pathways implicated in diseases such as cancer or inflammation. For instance, the azetidine core could be functionalized to interact with the hinge region of a kinase, while the tetrahydrofuran moiety could be tailored to fit into a nearby hydrophobic pocket.

The following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols for Characterization

For researchers interested in exploring the potential of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine, a systematic experimental approach is crucial. The following protocols outline key experiments for its initial characterization.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the compound in the presence of liver microsomes.

Methodology:

-

Prepare a stock solution of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine in DMSO.

-

Incubate the compound (e.g., at 1 µM) with human or rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Initiate the metabolic reaction by adding a NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

Protocol 2: Aqueous Solubility Assessment

Objective: To determine the thermodynamic solubility of the compound.

Methodology:

-

Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

-

Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

-

Filter the suspension to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Conclusion and Future Directions

While 3-((Tetrahydrofuran-2-yl)methoxy)azetidine is currently a molecule with limited published biological data, its constituent parts—the azetidine and tetrahydrofuran rings—are well-established as valuable components in modern drug discovery. This guide has provided a comprehensive analysis of its physicochemical properties and, more importantly, a forward-looking perspective on its potential applications. The true value of this compound will be unlocked through systematic investigation by the scientific community. Future research should focus on derivatizing this scaffold and screening the resulting library against a diverse range of biological targets to uncover its therapeutic potential.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(3), 4904–4946. Retrieved from [Link]

-

(n.d.). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Retrieved from [Link]

-

(n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]

-

(n.d.). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Retrieved from [Link]

-

(n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

-

Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586–2606. Retrieved from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

- (1990). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.

-

(2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Retrieved from [Link]

-

(2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

-

(2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. The Journal of Organic Chemistry, 85(15), 9897–9907. Retrieved from [Link]

-

(2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5396. Retrieved from [Link]

-

(n.d.). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Retrieved from [Link]

-

(2021). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 26(21), 6649. Retrieved from [Link]

- (n.d.). Azetidine-substituted fluorescent compounds. Google Patents.

-

(2005). Patent Application Publication. Retrieved from [Link]

-

(2012). Common Organic Chemistry. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery [kangyangintl.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 11. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-(Tetrahydro-2-furanylmethoxy)azetidine: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Tetrahydro-2-furanylmethoxy)azetidine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development, areas where azetidine derivatives are of growing interest.[1][2][3] Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This guide provides a comprehensive analysis of the predicted solubility of 3-(Tetrahydro-2-furanylmethoxy)azetidine based on its molecular structure and the principles of solute-solvent interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating system for generating reliable data. This document is intended to be a practical resource for researchers, enabling them to efficiently work with this compound and integrate it into their research and development workflows.

Introduction: The Emerging Importance of Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[2][3] Their strained ring system can impart unique conformational properties and metabolic stability to drug candidates.[1] The specific compound of interest, 3-(Tetrahydro-2-furanylmethoxy)azetidine, combines the azetidine core with a tetrahydrofuranylmethoxy substituent. This combination of a basic nitrogen center, ether linkages, and cyclic ether moieties suggests a nuanced solubility profile that is critical for its handling and application. Accurate solubility data is essential for:

-

Reaction Solvent Selection: Ensuring that reactants are in the same phase for optimal reaction kinetics.

-

Crystallization and Purification: Selecting appropriate solvent systems for isolating the pure compound.

-

Formulation Development: Creating stable solutions for in vitro and in vivo studies.

-

Chromatographic Analysis: Developing effective mobile phases for separation and quantification.

This guide will first predict the solubility of 3-(Tetrahydro-2-furanylmethoxy)azetidine in a range of common organic solvents and then provide a robust methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility

A definitive understanding of a molecule's solubility begins with an analysis of its structure. The principle of "like dissolves like" is a cornerstone of this analysis, where the polarity, hydrogen bonding capability, and other intermolecular forces of the solute and solvent are compared.

Molecular Structure Analysis

The structure of 3-(Tetrahydro-2-furanylmethoxy)azetidine features several key functional groups that dictate its overall physicochemical properties:

-

Azetidine Ring: A polar, four-membered ring containing a secondary amine. This amine is a hydrogen bond acceptor and a weak hydrogen bond donor. The nitrogen atom also provides a site for basic interactions.[4][5]

-

Ether Linkage (-O-): The oxygen atom is a hydrogen bond acceptor, contributing to the molecule's polarity.

-

Tetrahydrofuran (THF) Ring: A cyclic ether that is polar and can act as a hydrogen bond acceptor.

-

Aliphatic Carbon Skeleton: The methylene bridges in both rings and the connecting chain are nonpolar.

Overall, 3-(Tetrahydro-2-furanylmethoxy)azetidine can be classified as a moderately polar molecule with both hydrogen bond donating and accepting capabilities. The presence of the basic nitrogen in the azetidine ring suggests that its solubility may be enhanced in acidic media.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the solute. Solubility in water is expected to be moderate due to the nonpolar hydrocarbon portions of the molecule. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents are polar and can accept hydrogen bonds, interacting favorably with the N-H of the azetidine and the ether oxygens. The lack of hydrogen bond donation from the solvent is not expected to be a significant barrier to dissolution. |

| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The significant polarity of the solute will likely lead to poor solubility in nonpolar solvents like hexanes. In solvents with some slight polarity like diethyl ether and toluene, partial solubility may be observed. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact with the polar parts of the solute. They are generally good solvents for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The isothermal shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid.

Materials and Equipment

-

3-(Tetrahydro-2-furanylmethoxy)azetidine (solid, pure)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system, or a rotary evaporator for gravimetric analysis.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(Tetrahydro-2-furanylmethoxy)azetidine to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Securely cap the vial.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the vial containing the filtered saturated solution.

-

-

Quantification of Solute:

-

Gravimetric Method (for non-volatile solutes and volatile solvents):

-

Carefully evaporate the solvent from the weighed, filtered solution using a rotary evaporator or a stream of inert gas at a controlled temperature.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.

-

Calculate the solubility in g/100 g of solvent or other desired units.

-

-

Chromatographic Method (HPLC or GC):

-

Prepare a series of standard solutions of known concentrations of 3-(Tetrahydro-2-furanylmethoxy)azetidine in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Analyze the diluted sample using the calibrated HPLC or GC method.

-

Determine the concentration of the solute in the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |

| Methanol | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Ethanol | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Toluene | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Hexanes | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

Visualization of Key Concepts

Visual aids are essential for understanding molecular structures and experimental workflows.

Figure 1: 2D representation of 3-(Tetrahydro-2-furanylmethoxy)azetidine structure.

Figure 2: Workflow for the experimental determination of solubility.

Conclusion and Future Work

While this guide provides a robust framework for predicting and determining the solubility of 3-(Tetrahydro-2-furanylmethoxy)azetidine, it is the experimentally generated data that will be of most value to researchers. The provided protocol is designed to be adaptable to various laboratory settings and analytical capabilities. Future work could involve studying the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, such as enthalpy and entropy. Additionally, investigating the solubility in binary solvent systems could provide valuable insights for optimizing crystallization and chromatographic separations. The systematic study of the solubility of this and related novel compounds will undoubtedly accelerate their development and application in the fields of chemistry and pharmacology.

References

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- Couty, F., & Evano, G. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(39), e202500590.

-

Cheméo. (n.d.). Azetidine. Retrieved from [Link]

- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]

- Duarte, C. M., et al. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 56(29), 8435–8449.

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Determination of Solubility. (n.d.). In Experiment 1. Retrieved from [Link]

- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Kégl, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)

- Palmer, D. S., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16067–16081.

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- St. John, M. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

-

ResearchGate. (n.d.). Solubility and Thermodynamic Analysis of Famotidine Polymorphs in Pure Solvents. Retrieved from [Link]

- Wasik, S. P., et al. (1981). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 86(5), 499–504.

-

ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

"stability of 3-(Tetrahydro-2-furanylmethoxy)azetidine under different conditions"

This technical guide provides an in-depth stability analysis of 3-(Tetrahydro-2-furanylmethoxy)azetidine , a bifunctional heterocyclic building block used in medicinal chemistry.

The analysis synthesizes structural reactivity principles with standard industry protocols for handling strained nitrogen heterocycles and peroxide-forming ethers.

Executive Summary

3-(Tetrahydro-2-furanylmethoxy)azetidine is a high-value pharmacophore combining a strained azetidine ring (4-membered nitrogen heterocycle) with a tetrahydrofuran (THF) ether moiety. Its stability profile is defined by two competing reactivity vectors:

-

Oxidative Instability: The THF moiety renders the molecule susceptible to autoxidation and peroxide formation upon exposure to air and light.

-

Thermodynamic Strain: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it prone to ring-opening reactions under acidic conditions or high thermal stress.

Handling Classification: Air-Sensitive / Cold Storage Required (2–8°C) .

Chemical Structure & Reactivity Analysis

Understanding the molecular architecture is the first step in predicting degradation pathways.

| Functional Group | Reactivity Driver | Primary Degradation Risk |

| Azetidine Ring | Ring Strain (~25 kcal/mol) | Acid-Catalyzed Ring Opening: In the presence of strong acids and nucleophiles, the ring relieves strain by opening to linear amines. |

| Secondary Amine | Nucleophilicity ( | N-Oxidation / Amidation: The free secondary amine is reactive toward electrophiles and oxidants (e.g., forming N-oxides). |

| THF-Ether Linkage | Peroxide Formation: The carbon adjacent to the ether oxygen in the THF ring is highly susceptible to radical abstraction, leading to hydroperoxides. |

Mechanism of Instability

The following diagram illustrates the two primary degradation pathways: Oxidative Peroxidation (via the THF ring) and Hydrolytic Ring Opening (via the Azetidine ring).

Figure 1: Dual degradation pathways showing oxidative peroxidation of the THF moiety and acid-catalyzed ring opening of the azetidine core.

Stability Under Stress Conditions

Oxidative Stability (Critical)

The THF ether moiety classifies this compound as a Peroxide Former (Group B) .

-

Mechanism: Atmospheric oxygen abstracts a hydrogen atom from the carbon adjacent to the ether oxygen in the THF ring. This forms a radical that reacts with

to form hydroperoxides.[1][2] -

Trigger: Exposure to UV light and ambient air accelerates this process.

-

Impact: Peroxides are not only impurities but pose an explosion hazard upon concentration (e.g., rotary evaporation).[3][4]

-

Observation: Degradation manifests as the formation of "white crystals" around the cap or a change in viscosity.

Hydrolytic & pH Stability

-

Neutral/Basic Conditions (pH 7–12): High Stability. The azetidine ring is kinetically stable to basic hydrolysis. The ether linkage is inert to bases.

-

Acidic Conditions (pH < 4): Low Stability.

-

Protonation: The azetidine nitrogen (

) protonates immediately. -

Ring Opening: While protonated azetidines are isolable as salts, the presence of nucleophiles (like

or water) at elevated temperatures will attack the

-

Thermal Stability

-

Storage (< 25°C): Stable.

-

Processing (> 80°C): Risk of polymerization. The secondary amine can react with the ether linkage of another molecule (intermolecular attack) or undergo dimerization if not protected.

Experimental Protocols for Stability Assessment

To validate the integrity of the compound, researchers should employ the following "Self-Validating System" before use in critical synthesis.

Quantitative Stability Workflow

This workflow ensures that only high-purity material enters the synthesis pipeline.

Figure 2: Decision tree for assessing the safety and purity of 3-(Tetrahydro-2-furanylmethoxy)azetidine prior to use.

Analytical Methodologies

-

Peroxide Test (Field Test):

-

Reagent: Potassium Iodide (KI) in starch solution or commercial Quantofix® strips.

-

Procedure: Dissolve 10 mg of sample in 0.5 mL solvent. Dip strip.

-

Result: Blue color indicates hydroperoxides. Limit: < 10 mg/L (ppm).[2]

-

-

1H-NMR (Purity):

-

Diagnostic Signals: Look for the azetidine ring protons (

3.5–4.0 ppm, multiplet). -

Degradation Flag: Appearance of broad signals at

2.8–3.0 ppm indicates ring opening (linear amine formation).

-

Storage & Handling Guidelines

To maximize shelf-life and ensure safety, adhere to the "Inert Barrier Protocol" .

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Slows the kinetics of autoxidation and thermal polymerization. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen, preventing the radical chain reaction on the THF ring. |

| Container | Amber Glass | Blocks UV light, which acts as a photo-initiator for peroxide formation. |

| Stabilizer | BHT (Optional) | If long-term storage (>6 months) is required, adding 250 ppm Butylated Hydroxytoluene (BHT) scavenges free radicals. |

Handling Precautions

-

Avoid Rotary Evaporation to Dryness: Never distill the compound to complete dryness if it has been stored for >3 months without testing. Concentrated peroxides can detonate.[5]

-

Acid Quenching: If the reaction requires acidic workup, keep the temperature < 0°C to prevent azetidine ring opening.

-

Use of Syringes: Dispense via syringe/septum techniques to avoid exposing the bulk bottle to air.

References

-

National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).[1][6][7] Available at: [Link]

-

Royal Society of Chemistry (RSC). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. (2021).[1][6][7] Available at: [Link]

-

University of Louisville. Peroxide Forming Chemicals Safety Guide. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]

- 4. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]

- 5. louisville.edu [louisville.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: In Silico Target Prediction for 3-(Tetrahydro-2-furanylmethoxy)azetidine

Executive Summary

Subject: 3-(Tetrahydro-2-furanylmethoxy)azetidine (CAS: 2228538-93-8) Objective: Deconvolution of biological targets using a multi-tiered in silico framework. Context: This molecule represents a specialized fragment combining a rigid azetidine core with a polar tetrahydrofuran (THF) ether tail. Often utilized as a building block in medicinal chemistry to modulate basicity and solubility, its specific biological interactome remains largely undocumented in public databases.

This guide details a rigorous, self-validating computational workflow to predict the polypharmacological profile of this compound. By integrating ligand-based similarity profiling with structure-based inverse docking, we establish a high-confidence target list suitable for experimental validation.

Chemical Space & Structural Analysis

Before initiating predictive algorithms, the physicochemical properties of the ligand must be defined to ensure accurate force-field parameterization.

Structural Pharmacophores

The molecule 3-(Tetrahydro-2-furanylmethoxy)azetidine comprises two distinct pharmacophoric domains:

-

The Azetidine Core (Cationic Head): A four-membered nitrogen heterocycle. At physiological pH (7.4), the secondary amine (pKa

10.5) is protonated, functioning as a positive charge center capable of forming salt bridges with aspartate/glutamate residues in protein binding pockets. -

The THF-Ether Tail (H-Bond Acceptor): The tetrahydrofuran ring linked via a methoxy spacer provides flexibility and hydrogen bond acceptor capability, crucial for orienting the molecule within solvation shells or specific sub-pockets.

Stereochemical Considerations

The tetrahydrofuran ring contains a chiral center at the C2 position. The commercial reagent is often supplied as a racemate.

-

Critical Protocol Step: In silico screens must be run on both the (R)- and (S)-enantiomers independently, as their binding affinities may diverge significantly due to steric clashes in the active site.

Computational Workflow (Methodology)

The prediction pipeline follows a "Funnel Strategy," moving from rapid statistical associations to computationally intensive structural simulations.

Figure 1: The "Funnel Strategy" workflow for target deconvolution. Input ligands undergo parallel processing before consensus scoring.

Phase 1: Ligand-Based Profiling Protocols

This phase relies on the "Similarity Principle"—molecules with similar structures tend to modulate similar targets.

SwissTargetPrediction (Reverse Screening)

This tool compares the query molecule against a library of 370,000 known actives from the ChEMBL database using a combination of 2D fingerprints (FP2) and 3D electroshape vectors.

Protocol:

-

Input: Canonical SMILES of the protonated form.

-

SMILES:C1COC(C1)COC2CNC2

-

-

Settings: Select "Homo sapiens" to filter for human targets.

-

Analysis:

-

Focus on targets with a Probability Score > 0.5 .

-

Likely Hits for Azetidines: Neurotransmitter transporters (DAT, SERT, NET) and specific GPCRs (Histamine H3, Dopamine D2) are common targets for small, basic amine scaffolds [1].

-

Similarity Ensemble Approach (SEA)

SEA calculates the statistical significance of chemical similarity between the query and sets of ligands annotated to specific proteins, correcting for random graph matches.

Protocol:

-

Access: SEA Search Server (bkslab.org).[1]

-

Input: MDL Molfile (V2000) generated from the SMILES.

-

Thresholding:

-

Max Tanimoto Coefficient (Tc): If Tc > 0.85 to a known drug, the target is highly probable.

-

E-Value: Filter results with

. Stronger associations have lower E-values.[2]

-

Phase 2: Structure-Based Validation (Inverse Docking)

Ligand-based methods fail if the scaffold represents a novel chemotype ("Activity Cliff"). Structure-based methods mitigate this by physically docking the molecule into thousands of protein cavities.

Inverse Docking Protocol (idTarget / scPDB)

Objective: Dock the specific azetidine derivative against the scPDB (an annotated database of druggable binding sites).

Step-by-Step Methodology:

-

Ligand Preparation:

-

Generate 3D conformers using RDKit or OpenBabel.

-

Energy Minimization: Apply MMFF94 force field to relax bond angles.

-

Charge Assignment: Assign Gasteiger partial charges. Ensure the azetidine nitrogen is protonated (+1 charge).

-

-

Target Space:

-

Select the "Druggable Cavity" subset of the PDB (approx. 8,000 structures).

-

-

Docking Engine: Use AutoDock Vina or Glide (if available).

-

Grid Box: Center on the defined active site of each scPDB entry.

-

Exhaustiveness: Set to 8 (balance between speed and accuracy).

-

-

Scoring & Filtering:

-

Primary Filter: Binding Affinity (

) < -7.0 kcal/mol. -

Secondary Filter: Visual inspection of the top 10 hits. Look for a salt bridge between the azetidine amine and an Asp/Glu residue.

-

Phase 3: ADMET & Druglikeness

A target is irrelevant if the molecule cannot reach it. Azetidines are often explored for their ability to penetrate the Central Nervous System (CNS).

SwissADME Analysis:

-

Lipophilicity (LogP): The THF ether increases polarity compared to an alkyl chain. Expect a LogP

0.5–1.5. -

BBB Permeation: The "BOILED-Egg" model will likely predict this molecule as BBB+ (Blood-Brain Barrier permeant) due to its low molecular weight (< 200 Da) and cationic nature, making CNS targets (GPCRs, Ion Channels) biologically plausible [2].

Data Synthesis: Consensus Scoring Table

Summarize the outputs from all three methods to prioritize targets. A "High Confidence" hit must appear in at least two independent methods.

| Priority | Predicted Target Family | Method Support | Mechanistic Rationale |

| 1 | Amine Transporters (SLC6) | SwissTarget + SEA | Azetidine mimics the pyrrolidine/piperidine core of reuptake inhibitors. |

| 2 | Histamine Receptors (H3/H4) | SwissTarget + Docking | Basic amine + lipophilic tail fits the classic GPCR aminergic pharmacophore. |

| 3 | Acetylcholine Receptors (nAChR) | Docking (scPDB) | Cationic center mimics acetylcholine; THF ether acts as H-bond acceptor. |

| 4 | Kinases (Hinge Region) | Docking Only | Azetidine NH can H-bond with the hinge region (less likely without aromatic bulk). |

Experimental Validation Roadmap

Once the in silico list is generated, the following assays validate the predictions:

-

Cellular Thermal Shift Assay (CETSA):

-

Incubate cell lysate with the compound.

-

Heat shock and analyze protein stability via Western Blot using antibodies for the predicted targets (e.g., Anti-DAT).

-

Success Metric: Shift in aggregation temperature (

) > 2°C.

-

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow the azetidine over the chip to measure

(Dissociation Constant). -

Success Metric:

in the low micromolar or nanomolar range.

-

References

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[3] Nucleic Acids Research, 47(W1), W357–W364. Link

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. Link

-

Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. Link

-

Wang, J. C., et al. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. Nucleic Acids Research, 40(W1), W393–W399. Link

Sources

Methodological & Application

Application Notes & Protocols for High-Throughput Screening of 3-(Tetrahydro-2-furanylmethoxy)azetidine Derivatives

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable drug-like properties is perpetual. The 3-(tetrahydro-2-furanylmethoxy)azetidine scaffold represents a compelling fusion of two structurally significant motifs. The azetidine ring, a strained four-membered heterocycle, is increasingly recognized as a "privileged" structure.[1] Its conformational rigidity and sp3-rich character can enhance metabolic stability, improve aqueous solubility, and provide precise vectoral exits for substituent placement, thereby optimizing interactions with biological targets.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine moiety to enhance their pharmacokinetic profiles.[2]

The conjugation of a tetrahydrofuran (THF) element introduces additional complexity and potential for specific hydrogen bonding interactions, further expanding the chemical space that can be explored. This unique combination makes the 3-(tetrahydro-2-furanylmethoxy)azetidine scaffold a promising starting point for library synthesis in drug discovery.

To efficiently interrogate the biological activity of a library of such derivatives, high-throughput screening (HTS) is an indispensable tool.[4] HTS leverages automation, miniaturization, and sensitive detection methods to rapidly assess tens of thousands of compounds, enabling the identification of "hits"—molecules that modulate a biological target or pathway of interest.[5] This guide provides detailed, field-proven protocols for two distinct HTS assays—a cell-based GPCR antagonist screen and a biochemical enzyme inhibition assay—designed to effectively screen libraries of 3-(tetrahydro-2-furanylmethoxy)azetidine derivatives and triage the resulting hits.

Strategic Assay Selection: Target-Based vs. Phenotypic Approaches

The initial step in any screening campaign is to select an appropriate assay strategy. The choice hinges on the program's goals and the existing knowledge about the compound class.

-

Target-Based Screening: This is a hypothesis-driven approach where compounds are tested for their ability to directly modulate a known, isolated biological target (e.g., a specific enzyme or receptor). It is highly reductionist, providing clear, mechanistic information about the compound's activity.

-

Phenotypic Screening: This approach involves testing compounds in a more complex biological system, such as a cell line or whole organism, to identify agents that induce a desired physiological change or phenotype (e.g., cell death in cancer cells, reduction of an inflammatory marker).[6][7] The molecular target is often unknown at the outset, making this a powerful tool for discovering novel mechanisms of action.[7]

For a novel scaffold like 3-(tetrahydro-2-furanylmethoxy)azetidine, a dual strategy can be highly effective. We present protocols for two target-based assays that are robust, easily automated, and relevant to disease areas where azetidine-containing molecules have shown promise.

-

G-Protein Coupled Receptor (GPCR) Antagonism Assay: GPCRs are one of the largest and most successfully drugged target families.[8] Azetidine derivatives have been developed as potent GPCR modulators.[9] A calcium mobilization assay targeting a Gq-coupled receptor is a gold-standard HTS format due to its high signal-to-background ratio and robust performance.[8]

-

Acetylcholinesterase (AChE) Enzyme Inhibition Assay: AChE is a critical enzyme in the nervous system, and its inhibition is a key strategy for treating Alzheimer's disease.[10] The colorimetric assay based on Ellman's method is a cost-effective, reliable, and widely used HTS assay for identifying AChE inhibitors.[10][11][12]

Protocol 1: Cell-Based Calcium Mobilization Assay for GPCR Antagonists

Scientific Principle & Rationale

This assay is designed to identify antagonists of a Gq-coupled GPCR. Gq activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In antagonist mode, cells are pre-incubated with the test compounds. If a compound is an antagonist, it will block the receptor, thereby preventing the subsequent Ca²⁺ flux when the cells are challenged with a known agonist. The reduction in the fluorescent signal is proportional to the antagonist activity of the compound.

Experimental Workflow

Detailed Step-by-Step Protocol

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the target Gq-coupled GPCR.

-

Culture Medium: F-12K Medium or DMEM, supplemented with 10% FBS, Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: 384-well, black-walled, clear-bottom plates.

-

Reagents:

-

Fluo-4 AM Calcium Indicator

-

Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

-

Agonist for the target GPCR (e.g., Carbachol for M1 muscarinic receptor)

-

Reference Antagonist (e.g., Atropine for M1 muscarinic receptor)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Procedure:

-

Cell Plating (Day 1):

-

Harvest and count cells. Resuspend cells in culture medium to a density of 1 x 10⁵ cells/mL.

-

Using a multi-channel pipette or automated dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of the 384-well assay plates.

-

Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading (Day 2):

-

Prepare the dye loading solution: Add Fluo-4 AM and Probenecid to the Assay Buffer to final concentrations of 2 µM and 2.5 mM, respectively.

-

Aspirate the culture medium from the cell plates.

-

Immediately add 20 µL of the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C, protected from light.

-

-

Compound Addition:

-

During the dye loading incubation, prepare a compound source plate containing your 3-(tetrahydro-2-furanylmethoxy)azetidine derivatives, a known antagonist (positive control), and DMSO (negative control). Typically, compounds are tested at a final concentration of 10 µM.

-

Following dye loading, add 5 µL of compound solution from the source plate to the assay plate.

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Signal Reading:

-

Program a fluorescence imaging plate reader (e.g., FLIPR, FDSS) to measure fluorescence (Excitation: 494 nm, Emission: 516 nm).

-

Establish a stable baseline reading for 10-20 seconds.

-

The instrument should then add 10 µL of the agonist solution (at an EC₈₀ concentration, predetermined during assay development) to each well.

-

Continue to read the fluorescence kinetically for 60-120 seconds to capture the peak calcium response.

-

Data Analysis and Validation

-

Calculate Percent Inhibition: The response is typically measured as the maximum signal minus the baseline signal.

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

-

Signal_Compound: Response in the presence of a test compound.

-

Signal_Max: Response of the negative control (DMSO + agonist).

-

Signal_Min: Response of the positive control (reference antagonist + agonist).

-

-

-

Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative controls. An assay is considered excellent for HTS if the Z'-factor is > 0.5.[13][14][15]

-

Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

-

SD: Standard Deviation

-

Mean: Mean signal

-

-

Example Data Presentation

| Compound ID | Concentration (µM) | Mean Fluorescence Response | % Inhibition | Z'-Factor | Hit? ( >50% Inh.) |

| DMSO (Max Control) | N/A | 55,200 (SD=2,100) | 0% | \multirow{2}{*}{0.78} | No |

| Ref. Antagonist (Min Control) | 10 | 4,500 (SD=850) | 100% | No | |

| AZ-THF-001 | 10 | 8,900 | 91.3% | Yes | |

| AZ-THF-002 | 10 | 49,800 | 10.6% | No | |

| AZ-THF-003 | 10 | 53,100 | 4.1% | No |

Protocol 2: Biochemical Acetylcholinesterase (AChE) Inhibition Assay

Scientific Principle & Rationale

This biochemical assay quantifies the activity of the enzyme Acetylcholinesterase (AChE). It is based on the Ellman's reaction.[10] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be measured by its absorbance at 412 nm. A compound that inhibits AChE will slow down this reaction, resulting in a reduced rate of color formation. The degree of inhibition is directly proportional to the compound's potency. This assay is robust, cost-effective, and highly amenable to HTS.[10][11]

Experimental Workflow

Detailed Step-by-Step Protocol

Materials:

-

Enzyme: Recombinant human Acetylcholinesterase (AChE).

-

Assay Plates: 384-well, clear, flat-bottom plates.

-

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reference Inhibitor: Donepezil or Galantamine.

-

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ATCh (10 mM) and DTNB (3 mM) in Assay Buffer.

-

Dilute AChE enzyme in Assay Buffer to the desired working concentration (e.g., 0.02 units/mL, to be optimized during assay development).

-

-

Assay Plate Setup:

-

Dispense 20 µL of a solution containing AChE and DTNB into all wells of a 384-well plate. Final concentrations should be ~0.01 units/mL for AChE and 0.15 mM for DTNB.

-

Add 1 µL of test compounds, reference inhibitor (positive control), or DMSO (negative control) to the appropriate wells.

-

Incubate the plate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the ATCh substrate solution (final concentration ~0.5 mM).

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Read the absorbance at 412 nm every 30 seconds for 5-10 minutes.

-

Data Analysis and Validation

-

Determine Reaction Rate: For each well, plot absorbance vs. time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (V₀_Compound / V₀_DMSO))

-

V₀_Compound: Reaction rate in the presence of a test compound.

-

V₀_DMSO: Reaction rate of the negative control (uninhibited enzyme).

-

-

-

Assay Quality Control (Z'-Factor): Calculate the Z'-factor using the reaction rates (V₀) of the positive (reference inhibitor) and negative (DMSO) controls. A value > 0.5 is desired.[13][14]

Example Data Presentation

For primary screening hits, follow-up dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | Primary Screen % Inh. @ 10 µM | IC₅₀ (µM) |

| Donepezil (Ref. Inhibitor) | 99.8% | 0.008 |

| Galantamine (Ref. Inhibitor) | 98.5% | 0.450 |

| AZ-THF-004 | 85.2% | 1.2 |

| AZ-THF-005 | 12.1% | > 50 |

Hit Triage and Secondary Assays: A Self-Validating System

A successful HTS campaign does not end with the primary screen. The "hits" identified must be subjected to a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further study.[4]

Hit Confirmation and Orthogonal Testing

-

Hit Confirmation: Re-test all initial hits from the primary screen under the same conditions to confirm activity.

-

Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀).

-

Orthogonal Assays: It is crucial to confirm the activity of hits in a different assay format that relies on an alternative detection technology. For example, a GPCR hit from a calcium flux assay could be confirmed in a β-arrestin recruitment assay or an AlphaLISA assay measuring downstream second messengers like cAMP.[16][17][18] This ensures the observed activity is not an artifact of the primary assay technology (e.g., compound fluorescence).

-

Cytotoxicity Counterscreen: All hits must be tested in a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels.[19][20][21] This is critical to ensure that the observed activity in a cell-based assay is due to specific modulation of the target and not simply because the compound is killing the cells.

Hit Triage Workflow

Conclusion

The 3-(tetrahydro-2-furanylmethoxy)azetidine scaffold holds considerable promise for the development of novel therapeutics. The successful identification of bioactive molecules from libraries of these derivatives depends on the strategic implementation of well-designed and rigorously validated high-throughput screening assays. The detailed protocols provided herein for a cell-based GPCR assay and a biochemical enzyme inhibition assay offer robust, reliable, and automatable solutions for primary screening. By coupling these primary screens with a logical and thorough hit triage workflow, researchers can efficiently identify and prioritize validated hits, paving the way for successful lead optimization campaigns.

References

-

High Throughput Screening - Target Discovery Institute. (n.d.). University of Oxford. Retrieved from [Link]

-

Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved from [Link]

-

High-Throughput GPCR Assay Development. (2021). Agilent. Retrieved from [Link]

-

High throughput screening at The DISC: a new era of drug discovery. (2025). AstraZeneca. YouTube. Retrieved from [Link]

-

High-Throughput Screening Assays. (n.d.). Princeton University. Retrieved from [Link]

-

Bar-Peled, L., et al. (2023). high-throughput phenotype-based screening identifies novel compounds and targets for drug-resistant epilepsy. Epilepsia. Retrieved from [Link]

-

On HTS: Z-factor. (2023). On HTS. Retrieved from [Link]

-

G-protein-coupled receptor internalization assays in the high-content screening format. (2009). Methods in Molecular Biology. Retrieved from [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2018). ACS Chemical Neuroscience. Retrieved from [Link]

-

Fluorescence Polarization Assays in Small Molecule Screening. (2011). Expert Opinion on Drug Discovery. Retrieved from [Link]

-

The effect of tetrahydrofuran on the enzymatic activity and microbial community in activated sludge from a sequencing batch reactor. (2012). Ecotoxicology. Retrieved from [Link]

-

Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Current Opinion in Biotechnology. Retrieved from [Link]

-

The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2017). Nature Chemical Biology. Retrieved from [Link]

-

HTS Assay Validation. (2012). Assay Guidance Manual. Retrieved from [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). Methods in Molecular Biology. Retrieved from [Link]

-

Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Effect of tetrahydrofuran on enzyme activities in activated sludge. (2006). Journal of Environmental Sciences. Retrieved from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

-

Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. Retrieved from [Link]

-

Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry. Retrieved from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2020). Molecules. Retrieved from [Link]

-

Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. (n.d.). Supporting Information. Retrieved from [Link]

-

Working principle of the AlphaLISA assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. (2025). Environmental Health Perspectives. Retrieved from [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). Methods in Molecular Biology. Retrieved from [Link]

-

What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

-

A review for cell-based screening methods in drug discovery. (2021). Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. Retrieved from [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Fluorescence Polarization Assays in Small Molecule Screening. (2025). Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. Retrieved from [Link]

-

Implementing AlphaLISA™ SureFire® Ultra™ Technology. (2024). Revvity. YouTube. Retrieved from [Link]

-

Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. (2023). Molecules. Retrieved from [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Heterocycles. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. Retrieved from [Link]

-

Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). SLAS Discovery. Retrieved from [Link]

-

Phenotypic Drug Discovery Platform. (2021). Axcelead. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. high-throughput phenotype-based screening identifies novel compounds and targets for drug-resistant epilepsy [aesnet.org]

- 7. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assay.dev [assay.dev]

- 14. Metrics for Comparing Instruments and Assays [moleculardevices.com]

- 15. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 16. iccb.med.harvard.edu [iccb.med.harvard.edu]

- 17. mdpi.com [mdpi.com]

- 18. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 21. selectscience.net [selectscience.net]

"cell-based assays for evaluating 3-(Tetrahydro-2-furanylmethoxy)azetidine cytotoxicity"

Case Study: 3-(Tetrahydro-2-furanylmethoxy)azetidine[1]

Introduction & Chemical Context

In modern fragment-based drug discovery (FBDD), azetidines have emerged as high-value bioisosteres for gem-dimethyl groups or proline rings, offering improved metabolic stability and vector control.[1] However, the incorporation of strained heterocycles like azetidine (4-membered nitrogen ring) coupled with ether moieties like tetrahydrofuran (THF) requires rigorous early-stage safety profiling.

This guide details the cell-based assay protocols for evaluating 3-(Tetrahydro-2-furanylmethoxy)azetidine (referred to herein as 3-THFA ).[1] While azetidines are generally less reactive than aziridines, their ring strain (~26 kcal/mol) presents a theoretical risk of ring-opening alkylation under physiological stress.[1] Furthermore, the THF ether moiety must be evaluated for metabolic stability and potential peroxide-induced oxidative stress.[1]

Compound Profile:

-

Target Compound: 3-(Tetrahydro-2-furanylmethoxy)azetidine[1][2]

-

Chemical Class: Saturated N-heterocycle / Cyclic Ether

-

Critical Liabilities to Screen:

Experimental Design Strategy

To provide a comprehensive safety profile, we utilize a Multiplexed Cytotoxicity Workflow .[1] This approach measures three distinct parameters from the same sample well to maximize data integrity and minimize compound usage.[1]

| Assay Module | Target Endpoint | Biological Rationale |

| Primary Viability | Cellular ATP (Luminescence) | ATP is the most sensitive indicator of metabolic collapse and acute cytotoxicity.[1] |

| Membrane Integrity | LDH Release (Fluorescence) | Confirms necrosis and differentiates cytostasis from cytotoxicity.[1] |

| Genotoxicity Screen | Critical for Azetidines: Detects double-strand DNA breaks caused by potential alkylation.[1] | |

| Oxidative Stress | ROS Generation | Critical for THF Ethers: Detects reactive oxygen species from ether metabolism.[1] |

Visual Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the screening cascade, from compound solubilization to data analysis.

Caption: Figure 1. Multiplexed screening workflow for 3-THFA cytotoxicity profiling. Note the QC step to prevent pH-mediated ring opening.

Detailed Protocols

Protocol A: Compound Preparation & Stability

Objective: Ensure 3-THFA remains stable and soluble. Azetidines are basic (pKa ~11); acidic environments can trigger polymerization or ring opening.[1]

-

Stock Solution: Dissolve 3-THFA in anhydrous DMSO to 100 mM. Vortex for 30 seconds.[1]

-

Storage: Aliquot into amber glass vials (THF ethers can form peroxides in light/air).[1] Store at -20°C under nitrogen/argon.

-

Working Solution: Dilute stock in buffered culture media (e.g., DMEM + 25mM HEPES).[1]

Protocol B: Metabolic Competence Assay (HepG2 vs. HEK293)

Objective: Determine if toxicity is intrinsic or metabolite-driven.[1]

-

HepG2 (Liver): High metabolic capacity (CYP450s).[1] Will reveal if the THF moiety is oxidized to toxic metabolites.[1]

-

HEK293 (Kidney): Low metabolic capacity.[1] Baseline toxicity control.

Materials:

Procedure:

-

Seeding: Seed HepG2 (20,000 cells/well) and HEK293 (10,000 cells/well) in 90 µL media. Incubate 24h at 37°C/5% CO2.

-

Dosing: Add 10 µL of 10X compound dilutions.

-

Dose Range: 8-point serial dilution (100 µM down to 0.03 µM).

-

Controls: Vehicle (0.1% DMSO), Positive Control (10 µM Staurosporine).[1]

-

-

Exposure: Incubate for 48 hours.

-

Readout:

-

Equilibrate plate to Room Temp (RT) for 30 min.

-

Add 100 µL CellTiter-Glo reagent.[1] Shake 2 min (orbital).

-

Incubate 10 min (dark) to stabilize luminescence.

-

Read Luminescence (Integration: 1.0s).

-

Protocol C: Mechanism-Specific Screening (ROS & Genotox)

Objective: Rule out alkylation (azetidine risk) and oxidative stress (ether risk).[1]

1. ROS Detection (ROS-Glo H2O2 Assay):

-

Why: THF ethers are prone to auto-oxidation.[1]

-

Method: Add ROS-Glo substrate during the final 6 hours of compound incubation. An increase in luminescence >2-fold over vehicle indicates oxidative stress.[1]

2. High-Content Genotoxicity (H2AX Immunofluorescence):

-

Why: Strained azetidine rings can act as weak alkylating agents.[1]

-

Method:

Data Analysis & Interpretation

Quantitative Metrics

Calculate the Relative Viability (%) for each well:

Fit data to a 4-parameter logistic (4PL) curve to derive IC50:

Safety Classification Matrix

Use the following criteria to classify 3-THFA suitability for downstream development:

| IC50 (HepG2) | ROS Induction | H2AX Foci | Classification | Action |

| > 50 µM | < 1.5x | Negative | Green (Safe) | Proceed to ADME profiling. |

| 10 - 50 µM | 1.5x - 3x | Negative | Yellow (Caution) | Check stability; optimize THF linker. |

| < 10 µM | > 3x | Positive | Red (Toxic) | Stop. Scaffold is reactive/genotoxic.[1] |

References

-

Azetidine Scaffolds in Medicinal Chemistry

-

Tetrahydrofuran Toxicity

-

Assay Protocols (ATP/Viability)

-

Genotoxicity Screening (H2AX)

Sources

Application Note: Comprehensive NMR Characterization of 3-(Tetrahydro-2-furanylmethoxy)azetidine Derivatives

Introduction

3-(Tetrahydro-2-furanylmethoxy)azetidine derivatives represent a class of saturated heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique combination of the strained four-membered azetidine ring and the flexible five-membered tetrahydrofuran (THF) moiety, connected by an ether linkage, offers a rich three-dimensional chemical space for the design of novel therapeutic agents. Azetidine scaffolds are prized for their ability to improve physicochemical properties such as solubility and metabolic stability, while the THF unit can engage in key hydrogen bonding interactions with biological targets.

Given the nuanced structural complexity and potential for stereoisomerism, unambiguous characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these derivatives in solution. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR characterization of the 3-(tetrahydro-2-furanylmethoxy)azetidine scaffold, covering 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.

Fundamental 1D NMR Spectral Features

A thorough analysis begins with the acquisition and interpretation of standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, the ring strain of the azetidine, and the conformation of the THF ring. For clarity, we will consider a generic N-protected 3-(tetrahydro-2-furanylmethoxy)azetidine as our model system. The numbering scheme used for discussion is provided below:

Caption: Numbering scheme for the 3-(tetrahydro-2-furanylmethoxy)azetidine scaffold.

¹H NMR Spectroscopy

The proton NMR spectrum provides initial insights into the electronic environment of the protons. The presence of both azetidine and THF rings, often with overlapping methylene signals, necessitates careful analysis of chemical shifts and coupling patterns.

-

Azetidine Ring Protons (H2, H3, H4): The protons on the azetidine ring typically appear in the range of 3.0-4.5 ppm. The protons at C2 and C4, being adjacent to the nitrogen atom, are deshielded and often present as complex multiplets due to geminal and vicinal coupling. The methine proton at C3, attached to the carbon bearing the ether linkage, is also found in this region and its chemical shift is sensitive to the nature of the N-protecting group.

-

Tetrahydrofuran Ring Protons (H2', H3', H4', H5'): The protons on the THF ring exhibit characteristic chemical shifts. The protons at C5' (H5'), adjacent to the ring oxygen, are the most deshielded within the THF methylene groups, typically appearing around 3.7-4.0 ppm. The methine proton at C2' (H2') is also in this downfield region. The remaining methylene protons at C3' and C4' (H3', H4') usually resonate in the more shielded region of 1.8-2.2 ppm.

-

Linker Methylene Protons (H6): The methylene protons of the ether linkage (C6) are diastereotopic and will appear as two distinct signals, likely a doublet of doublets, in the range of 3.4-3.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

-

Azetidine Ring Carbons (C2, C3, C4): The carbons of the azetidine ring are typically found in the range of 50-65 ppm. The C3 carbon, bearing the ether substituent, will be shifted further downfield due to the electronegative oxygen atom.

-

Tetrahydrofuran Ring Carbons (C2', C3', C4', C5'): The C5' carbon, adjacent to the THF oxygen, is the most deshielded of the methylene carbons in the ring, appearing around 68-72 ppm. The C2' methine carbon is also significantly deshielded. The C3' and C4' carbons resonate at higher fields, typically between 25-35 ppm.

-

Linker Methylene Carbon (C6): The linker methylene carbon (C6) is expected to resonate in the range of 70-75 ppm.

| Moiety | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Azetidine | H2, H4 | 3.5 - 4.5 | 50 - 60 |

| H3 | 4.0 - 4.8 | 60 - 70 | |

| Linker | H6 | 3.4 - 3.8 | 70 - 75 |

| Tetrahydrofuran | H2' | 3.8 - 4.2 | 75 - 85 |

| H3', H4' | 1.8 - 2.2 | 25 - 35 | |

| H5' | 3.7 - 4.0 | 68 - 72 |

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a Generic N-Protected 3-(Tetrahydro-2-furanylmethoxy)azetidine Derivative in CDCl₃.

Advanced 2D NMR for Unambiguous Structure Elucidation

Due to signal overlap in the 1D spectra, 2D NMR experiments are essential for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Experimental Protocols

Sample Preparation:

-

Dissolve 5-10 mg of the purified 3-(tetrahydro-2-furanylmethoxy)azetidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Ensure the sample height is adequate for the spectrometer's probe (typically > 4 cm).

Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing inverse-detected experiments. Standard pulse programs provided by the spectrometer manufacturer should be utilized.

The 2D NMR Workflow

A systematic approach using a combination of 2D NMR experiments will allow for the complete assignment of the molecular structure.

Caption: Workflow for the NMR-based structural elucidation of 3-(tetrahydro-2-furanylmethoxy)azetidine derivatives.

Step 1: ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for:

-

Tracing the Spin Systems: Starting from a well-resolved proton signal, one can "walk" along the carbon chain by identifying cross-peaks. This allows for the assignment of all protons within the azetidine and THF rings as separate spin systems.

-

Confirming Connectivity: For example, the methine proton H2' of the THF ring will show a correlation to the methylene protons H6 of the linker, and also to the H3' protons of the THF ring.

Step 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC (or HMQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra.

-

Assigning Protonated Carbons: By identifying the cross-peaks, every CH, CH₂, and CH₃ group can be unambiguously assigned. For instance, the complex multiplets in the ¹H spectrum between 1.8-2.2 ppm can be definitively assigned to the C3' and C4' carbons of the THF ring.

Step 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is the key experiment for connecting the different spin systems and confirming the overall molecular structure.

-

Connecting the Fragments: The most critical HMBC correlations to observe are:

-

From the linker protons (H6) to the azetidine carbon (C3) and the THF carbon (C2') . This confirms the ether linkage between the two ring systems.

-

From the azetidine protons (H2, H4) to the N-protecting group carbons , confirming its attachment to the nitrogen.

-

From the azetidine proton (H3) to the linker carbon (C6) .

-

Application Note: Quantitative Analysis of 3-(Tetrahydro-2-furanylmethoxy)azetidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-(Tetrahydro-2-furanylmethoxy)azetidine in a relevant matrix, such as plasma or a formulation buffer. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI), a robust and widely adopted technique for the analysis of small molecules in complex mixtures.[1] We provide a comprehensive guide covering sample preparation, chromatographic conditions, mass spectrometric parameters, and a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] This document is intended to serve as a foundational resource for researchers and drug development professionals requiring accurate and reliable quantification of this novel azetidine derivative.

Introduction